Process Economics vs. Earlier Diuretic Syntheses
In U.S. Patent 3,862,949, Shetty explicitly states that converting N-carbalkoxy-4-halo-5-sulfamyl-anthranilic acid directly to 7-chloro-6-sulfamylisatoic anhydride (using thionyl chloride or polyphosphoric acid) and then reacting with o-toluidine produces 3-aryl-quinazolinones 'more economically than by the process disclosed in my aforesaid copending applications' [1]. The earlier process (French Patent 1509M) utilized different reagents after the isatoic anhydride stage, producing quinazolinones described as 'greatly inferior in diuretic properties' [1]. This represents a direct head-to-head comparison of the isatoic anhydride-mediated route versus the predecessor method using different intermediates, establishing CAS 23380-53-2 as the process-enabling intermediate that simultaneously reduces cost and improves final product quality.
| Evidence Dimension | Comparative process economics (cost efficiency) and final product quality (diuretic potency) |
|---|---|
| Target Compound Data | Route using 7-chloro-6-sulfamylisatoic anhydride: described as 'more economical' and producing quinazolinones with superior diuretic properties [1]. |
| Comparator Or Baseline | Earlier process disclosed in copending applications and French Patent 1509M: higher cost and quinazolinones 'greatly inferior in diuretic properties' [1]. |
| Quantified Difference | Qualitative superiority declared in primary patent specification (no exact cost figures disclosed, but explicit economic and pharmacological advantage claimed by the inventor). |
| Conditions | Industrial-scale synthesis of 3-aryl-6-sulfamyl-7-halo-1,2,3,4-tetrahydro-4-quinazolinones, specifically metolazone; comparison made within the same patent family (US 3,862,949 vs. US 3,761,480 and French Patent 1509M). |
Why This Matters
For procurement decisions in pharmaceutical intermediate sourcing, the explicit patent-validated economic advantage and product quality superiority directly justify prioritizing CAS 23380-53-2 over alternative intermediates that would require additional steps or produce lower-potency final APIs.
- [1] Shetty, B. V. (Pennwalt Corp). Preparation of 3-aryl and 3-aralkyl 6-sulfamyl-7-halo-1,3,4-tetrahydro-4-quinazolinone. U.S. Patent 3,862,949, filed December 15, 1972, issued January 28, 1975. See column lines 156–166: 'These 3-aryl and 3-aralkyl quinazolinones are produced by this process more economically... quinazolinones which are greatly inferior in diuretic properties.' View Source
